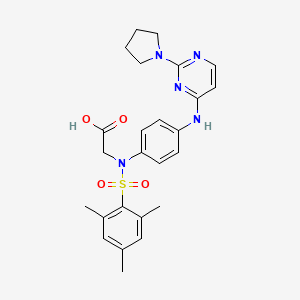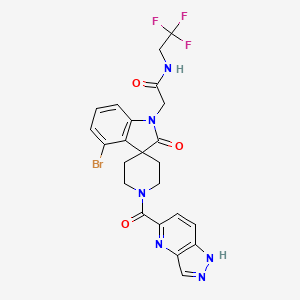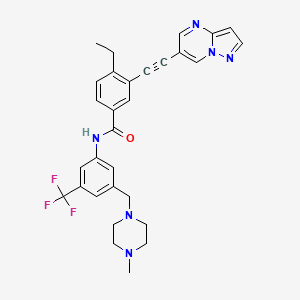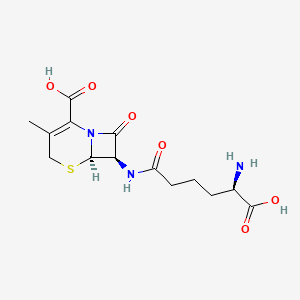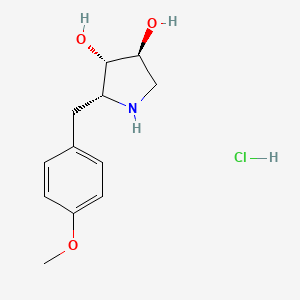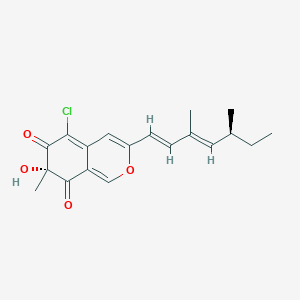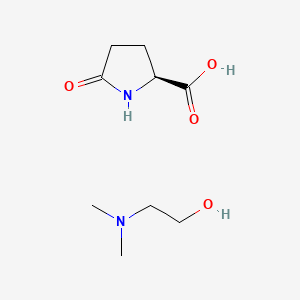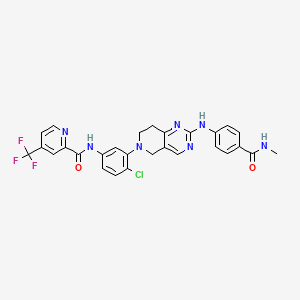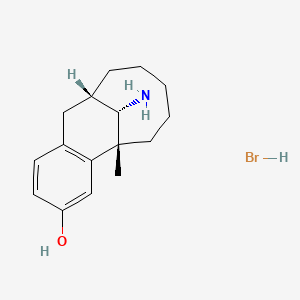
Dezocine monohydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dezocine (Dalgan, WY16225) is an opioid analgesic. First synthesized in 1970, it acts at mu-, delta-, and kappa-opioid receptors. Dezocine acts as a mixed agonist/antagonist of opioid receptors. It is related to other benzomorphans such as pentazocine, with a similar profile of effects that include analgesic action and euphoria. Unlike many other benzomorphans however, it is a silent antagonist of the κ-opioid receptor, and in accordance, does not produce side effects such as dysphoria or hallucinations at any dose.
Applications De Recherche Scientifique
1. Analgesic Mechanisms in Cancer Pain
Dezocine has been demonstrated to be effective in alleviating pain associated with cancer. Its mechanism involves activation of the μ-opioid receptor and inhibition of norepinephrine reuptake, leading to mechanical antiallodynia in bone cancer pain. This dual mechanism is similar to that of tapentadol, another recognized analgesic in this class (Mao et al., 2020).
2. Neuropathic Pain Management
Dezocine has been shown to effectively manage neuropathic pain. It increases spinal norepinephrine and serotonin levels, leading to reduced mechanical antiallodynia and thermal antihyperalgesia. It induces less antiallodynic tolerance than morphine and its analgesic effects are partially mediated through the μ-opioid receptor and norepinephrine reuptake inhibition (Wang et al., 2017).
3. Immune System Interaction
Research indicates that Dezocine may influence the immune system by regulating IL-12 and IL-10 secretion and affecting lymphocyte activity during the maturation of dendritic cells. This suggests an unexpected immunoregulatory function of Dezocine (Feng et al., 2017).
4. Molecular Pharmacology
Dezocine's unique molecular pharmacological profile as a partial μ-receptor agonist, κ-receptor antagonist, and norepinephrine and serotonin reuptake inhibitor has been revealed. These discoveries indicate important potential clinical implications and drug interactions (Liu et al., 2014).
5. Potential in Treating Opioid Dependence
Dezocine may have therapeutic effects in alleviating opioid dependence. It has been observed to reduce morphine withdrawal syndrome and conditioned place preference in rat models, indicating potential value in studying the mechanisms of morphine dependence and developing new therapeutic approaches (Wu et al., 2019).
6. Anticancer Properties
Recent studies suggest that Dezocine might possess anti-tumor activities. For instance, it has been shown to induce apoptosis in human cervical carcinoma Hela cells via the endoplasmic reticulum stress pathway, offering a foundation for its potential as an adjuvant treatment for cervical cancer (Wang et al., 2022).
7. Antidepressant-like Effects
Dezocine has exhibited antidepressant-like effects in mice, involving the 5-HT1A and κ opioid receptors. This suggests potential utility in treating comorbid pain and depression conditions (Shang et al., 2021).
8. Tumor Metastasis Inhibition
Dezocine has been shown to inhibit tumor metastasis in a mouse model by promoting dendritic cell maturation and enhancing CD8+ T cell proliferation and cytotoxicity (Song et al., 2020).
Propriétés
Numéro CAS |
57236-36-9 |
|---|---|
Nom du produit |
Dezocine monohydrobromide |
Formule moléculaire |
C16H24BrNO |
Poids moléculaire |
326.278 |
Nom IUPAC |
(5R,11S,13R)-13-Amino-5-methyl-5,6,7,8,9,10,11,12-octahydro-5,11-methanobenzo[10]annulen-3-ol hydrobromide |
InChI |
InChI=1S/C16H23NO.BrH/c1-16-8-4-2-3-5-12(15(16)17)9-11-6-7-13(18)10-14(11)16;/h6-7,10,12,15,18H,2-5,8-9,17H2,1H3;1H/t12-,15+,16+;/m0./s1 |
Clé InChI |
HLYQVVMHTCPUKR-VEVZXVCZSA-N |
SMILES |
OC1=CC=C(C[C@]2([H])CCCCC[C@@]3(C)[C@@H]2N)C3=C1.[H]Br |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO, not in water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
DEZOCINE; Dalgan; Wy-16225; Wy 16225; Wy16225; CHEMBL1685; Dezocina; Dezocinum; Dezocine hydrobromide, Dezocine monohydrobromide; MCV 4206; NIH 8834; UM 972. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




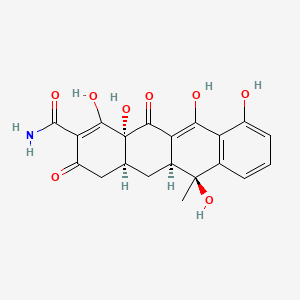

![5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-prop-2-ynyliminopropoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide](/img/structure/B607005.png)
